

# KDM4C: A Deep Dive into its Substrates and Biological Pathways

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## Compound of Interest

Compound Name: *Kdm4C-IN-1*

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

Lysine Demethylase 4C (KDM4C), also known as JMJD2C, is a member of the Jumonji C (JmjC) domain-containing family of histone demethylases. These enzymes play a critical role in epigenetic regulation by removing methyl groups from lysine residues on histone tails, thereby influencing chromatin structure and gene expression. KDM4C specifically targets di- and trimethylated lysine 9 on histone H3 (H3K9me2/3) and di- and trimethylated lysine 36 on histone H3 (H3K36me2/3), marks that are generally associated with transcriptional repression and elongation, respectively.[1][2] Beyond its canonical histone substrates, emerging evidence has identified non-histone targets of KDM4C, expanding its functional repertoire.

Overexpression and amplification of the KDM4C gene are frequently observed in a variety of human cancers, including breast, prostate, lung, and esophageal cancers, where it often correlates with poor prognosis.[1][3][4] Its role in promoting tumorigenesis is attributed to its ability to modulate key signaling pathways that control cell proliferation, survival, metabolism, and genomic stability. This technical guide provides a comprehensive overview of the known substrates of KDM4C, the biological pathways it regulates, and detailed experimental protocols for its study, aimed at researchers and professionals in the field of drug discovery and development.

## KDM4C Substrates

The enzymatic activity of KDM4C is central to its biological function. Its substrates can be broadly categorized into histone and non-histone proteins.

## Histone Substrates

The primary and most well-characterized substrates of KDM4C are methylated lysine residues on histone H3. By removing repressive methyl marks, KDM4C facilitates a more open chromatin state, leading to transcriptional activation of its target genes.

Substrate	Modification	Cellular Context	References
Histone H3	Lysine 9 trimethylation (H3K9me3)	Gene promoters	<a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Histone H3	Lysine 9 dimethylation (H3K9me2)	Gene promoters	<a href="#">[1]</a>
Histone H3	Lysine 36 trimethylation (H3K36me3)	Gene bodies	<a href="#">[1]</a> <a href="#">[2]</a>
Histone H3	Lysine 36 dimethylation (H3K36me2)	Gene bodies	<a href="#">[2]</a>

## Non-Histone Substrates

Recent studies have begun to uncover non-histone substrates of KDM4C, indicating a broader role in cellular regulation beyond epigenetics.

Substrate	Modification Site	Biological Outcome	References
p53	Lysine 372 monomethylation (p53K372me1)	Suppression of p53 pro-apoptotic functions	<a href="#">[7]</a>

## Quantitative Data: Enzyme Kinetics and Inhibitor Potency

Understanding the enzymatic properties of KDM4C and the potency of its inhibitors is crucial for drug development. The following tables summarize key quantitative data from various studies.

### Enzyme Kinetic Parameters

Substrate	Km (μM)	Reference
8-meric H3K9me3 peptide	281 (Kprime)	<a href="#">[8]</a>
H31-15K9me3 peptide	23.2 ± 4.3	<a href="#">[9]</a>
2-Oxoglutarate (2OG)	24.7 ± 6.7	<a href="#">[9]</a>
Oxygen (O2)	173 ± 23	<a href="#">[9]</a>

### Inhibitor IC50 Values

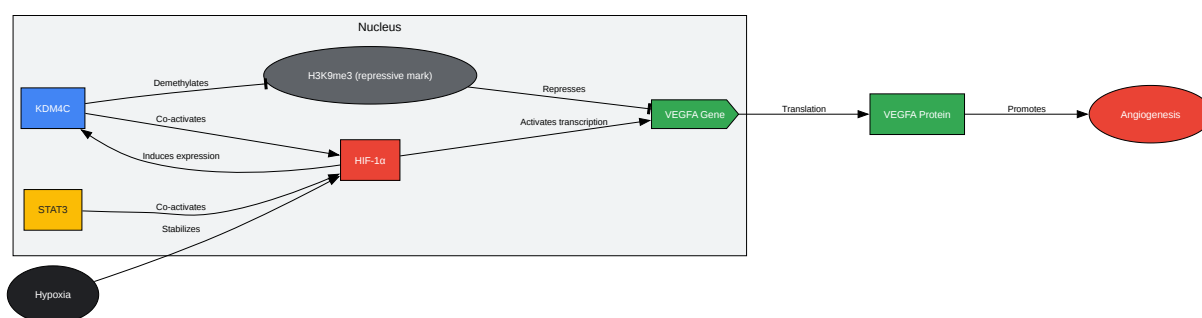
Inhibitor	IC50 (μM)	Assay Type	Reference
NCDM-32B	1.0	Enzyme assay	<a href="#">[10]</a>
Caffeic acid	13.7	In vitro demethylase assay	<a href="#">[11]</a>
SD70	30	In vitro demethylase assay	<a href="#">[11]</a>
QC6352 (Compound 34)	0.012	In vitro demethylase assay	<a href="#">[12]</a>
Compound 17	0.064	TR-FRET assay	<a href="#">[13]</a>
JIB-04	0.23 - 1.1	ELISA assay	<a href="#">[13]</a>
B3 (Compound 22)	0.01 (for KDM4B)	Antibody-based fluorometric assay	<a href="#">[13]</a>
Disulfide 37	30	TR-FRET assay	<a href="#">[13]</a>

## Biological Pathways Regulated by KDM4C

KDM4C is implicated in a multitude of signaling pathways that are fundamental to cancer biology. Its ability to regulate gene expression and interact with key signaling molecules places it at the nexus of several oncogenic processes.

### HIF-1 $\alpha$ Signaling and Hypoxia Response

Under hypoxic conditions, a hallmark of the tumor microenvironment, the transcription factor Hypoxia-Inducible Factor 1 $\alpha$  (HIF-1 $\alpha$ ) is stabilized and activates genes involved in angiogenesis, metabolic adaptation, and metastasis. KDM4C is a crucial coactivator of HIF-1 $\alpha$ . [1][14][15] KDM4C can be transcriptionally induced by HIF-1, creating a positive feedback loop. It enhances HIF-1 $\alpha$ 's transcriptional activity by demethylating H3K9me3 at the promoters of HIF-1 $\alpha$  target genes, such as VEGFA.[1][15] Furthermore, KDM4C can interact with STAT3 to cooperatively activate HIF1 $\alpha$ /VEGFA signaling.[1]

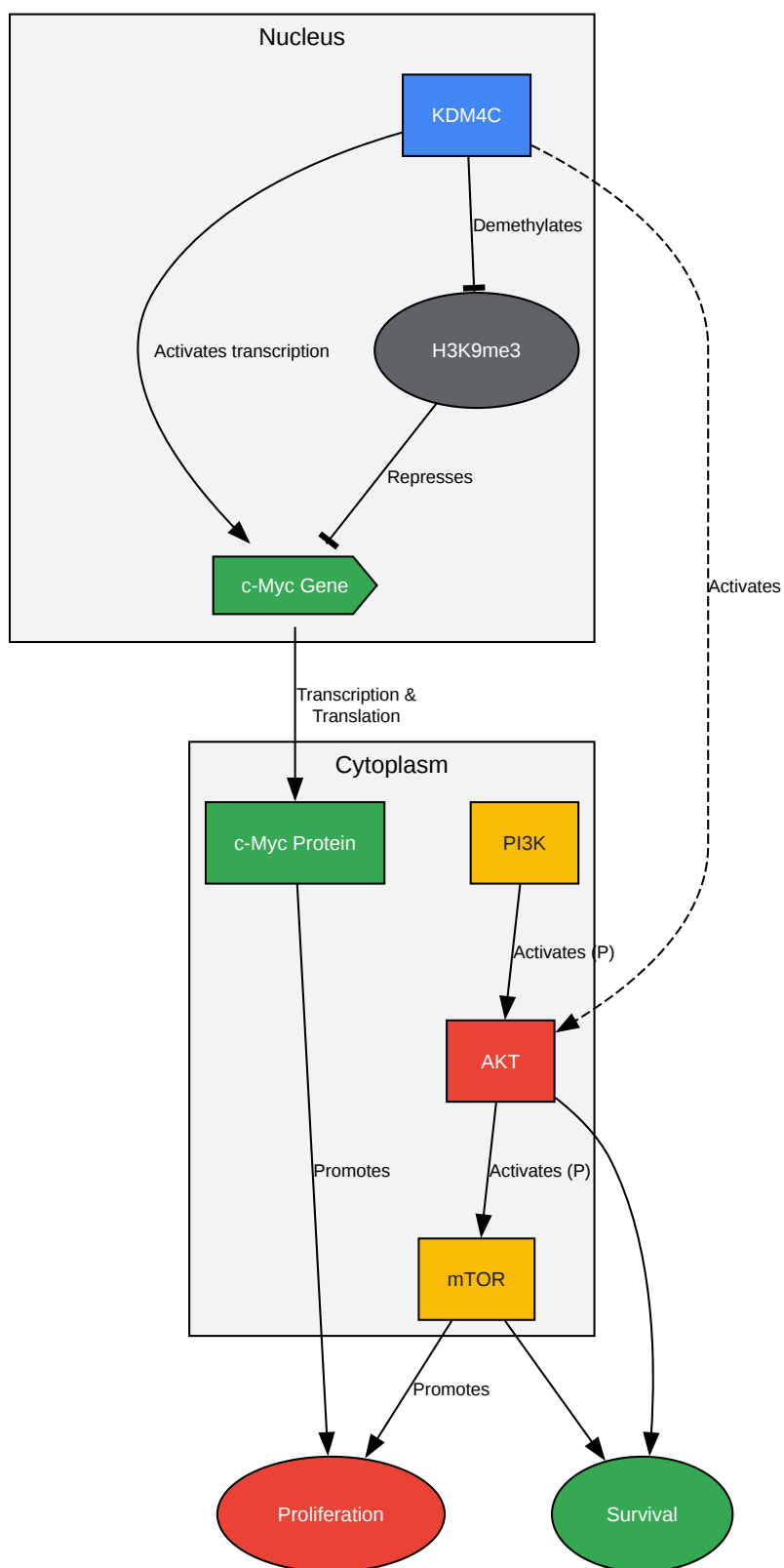


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KDM4C in HIF-1 $\alpha$  Signaling Pathway.

## c-Myc and AKT Signaling Pathways

KDM4C plays a significant role in promoting cell proliferation and survival through the activation of the proto-oncogene c-Myc and the PI3K/AKT signaling pathway.[3][4] KDM4C can directly bind to the c-Myc promoter, remove the repressive H3K9me3 mark, and thereby upregulate its expression.[7] In prostate cancer, KDM4C has been shown to stimulate cell proliferation by activating both AKT and c-Myc.[3][4] Knockdown of KDM4C leads to decreased phosphorylation of AKT and its downstream targets like mTOR, alongside a reduction in c-Myc protein levels.[3][16]

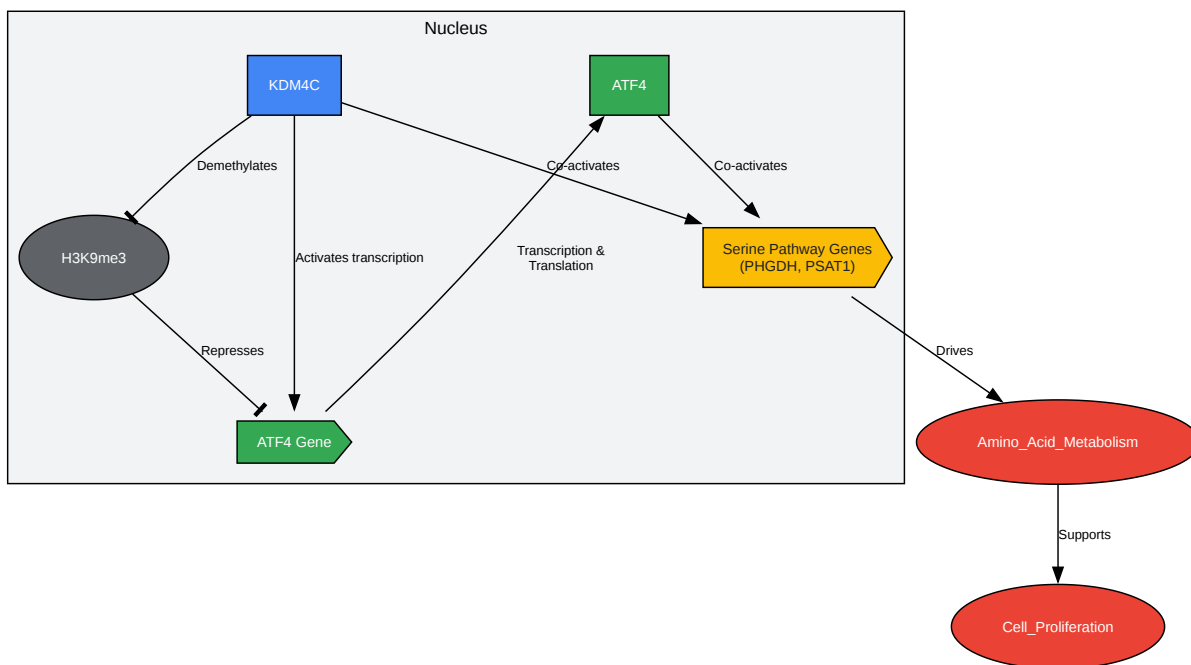


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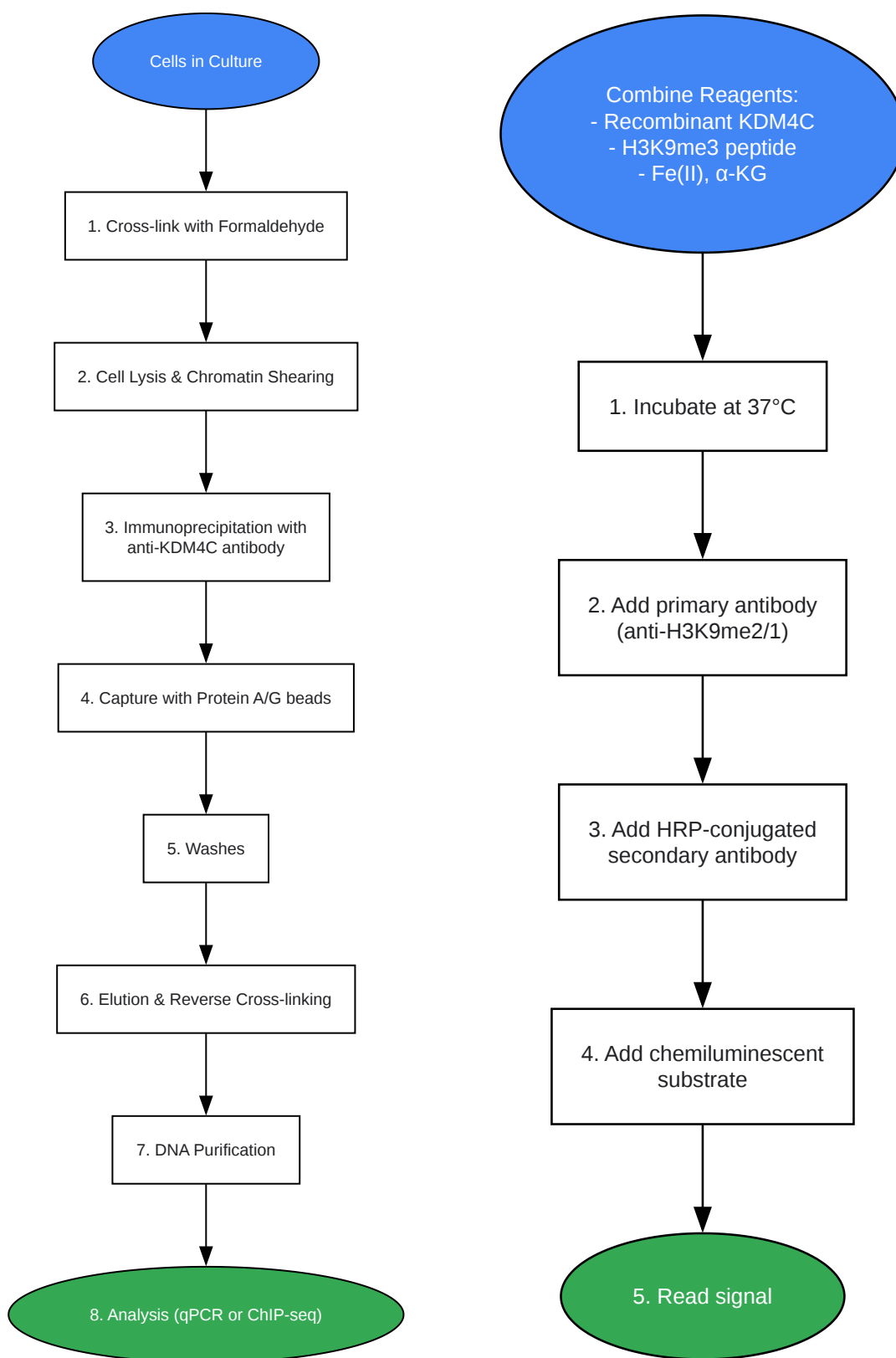
KDM4C Regulation of c-Myc and AKT Pathways.

## ATF4 and Amino Acid Metabolism

KDM4C is a key regulator of cellular metabolism, particularly amino acid synthesis and transport, through its interaction with Activating Transcription Factor 4 (ATF4).<sup>[5][17]</sup> KDM4C directly activates the transcription of ATF4 by demethylating H3K9me3 on its promoter.<sup>[5]</sup> Subsequently, KDM4C and ATF4 cooperate to activate the expression of genes in the serine biosynthesis pathway, such as PHGDH and PSAT1.<sup>[5]</sup> This metabolic reprogramming is crucial for sustaining the high proliferative rate of cancer cells.







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## References

- 1. Histone demethylase KDM4C activates HIF1 $\alpha$ /VEGFA signaling through the costimulatory factor STAT3 in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Histone Demethylase KDM4C Stimulates the Proliferation of Prostate Cancer Cells via Activation of AKT and c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone Demethylase KDM4C Stimulates the Proliferation of Prostate Cancer Cells via Activation of AKT and c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. KDM4C and ATF4 Cooperate in Transcriptional Control of Amino Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural variation in the histone demethylase, KDM4C, influences expression levels of specific genes including those that affect cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone demethylase KDM4C controls tumorigenesis of glioblastoma by epigenetically regulating p53 and c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. The Activity of JmjC Histone Lysine Demethylase KDM4A is Highly Sensitive to Oxygen Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genetic alterations of KDM4 subfamily and therapeutic effect of novel demethylase inhibitor in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small molecule KDM4s inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Essential Roles of the Histone Demethylase KDM4C in Renal Development and Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Histone demethylase KDM4C activates HIF1 $\alpha$ /VEGFA signaling through the costimulatory factor STAT3 in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 17. KDM4C and ATF4 Cooperate in Transcriptional Control of Amino Acid Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
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